Cas no 2060027-93-0 (tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate)

Tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical research. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling further functionalization. The cyanomethyl moiety offers reactivity for nucleophilic additions or cyclizations, expanding its utility in heterocycle formation. Its indole core is a privileged scaffold in medicinal chemistry, often employed in the development of bioactive compounds. This compound’s well-defined structure and synthetic flexibility make it a practical choice for constructing complex molecules, particularly in drug discovery and fine chemical applications.
tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate structure
2060027-93-0 structure
Product name:tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate
CAS No:2060027-93-0
MF:C15H18N2O2
Molecular Weight:258.315623760223
MDL:MFCD30476065
CID:5163638
PubChem ID:124298079

tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1H-Indole-1-carboxylic acid, 6-(cyanomethyl)-2,3-dihydro-, 1,1-dimethylethyl ester
    • tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate
    • MDL: MFCD30476065
    • インチ: 1S/C15H18N2O2/c1-15(2,3)19-14(18)17-9-7-12-5-4-11(6-8-16)10-13(12)17/h4-5,10H,6-7,9H2,1-3H3
    • InChIKey: ITPGWRIRKOWNEO-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)C2=C(C=CC(CC#N)=C2)CC1

tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-233827-0.05g
tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate
2060027-93-0 95%
0.05g
$900.0 2024-06-19
Enamine
EN300-233827-2.5g
tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate
2060027-93-0 95%
2.5g
$2100.0 2024-06-19
Enamine
EN300-233827-10.0g
tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate
2060027-93-0 95%
10.0g
$4606.0 2024-06-19
Enamine
EN300-233827-5.0g
tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate
2060027-93-0 95%
5.0g
$3105.0 2024-06-19
Enamine
EN300-233827-0.25g
tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate
2060027-93-0 95%
0.25g
$985.0 2024-06-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01050327-1g
tert-Butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate
2060027-93-0 95%
1g
¥7441.0 2023-03-11
Enamine
EN300-233827-0.1g
tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate
2060027-93-0 95%
0.1g
$943.0 2024-06-19
Enamine
EN300-233827-0.5g
tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate
2060027-93-0 95%
0.5g
$1027.0 2024-06-19
Enamine
EN300-233827-1.0g
tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate
2060027-93-0 95%
1.0g
$1070.0 2024-06-19
Enamine
EN300-233827-5g
tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate
2060027-93-0
5g
$3105.0 2023-09-15

tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate 関連文献

tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylateに関する追加情報

Introduction to Tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS No. 2060027-93-0)

Tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate, identified by its unique Chemical Abstracts Service number CAS No. 2060027-93-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole derivatives family, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate, particularly the presence of a tert-butyl group, a cyanomethyl moiety, and a dihydro-1H-indole core, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and molecular research.

The tert-butyl group in the molecular structure enhances the lipophilicity of the compound, which is often a critical factor in determining its bioavailability and membrane permeability. This characteristic makes it particularly useful in designing molecules that require efficient absorption and distribution within biological systems. Additionally, the cyanomethyl substituent introduces a polar functional group that can interact with various biological targets, including enzymes and receptors, thereby influencing the compound's pharmacological activity. The dihydro-1H-indole core is a well-known pharmacophore found in numerous bioactive molecules, suggesting that this compound may exhibit properties similar to those of established drugs.

In recent years, there has been growing interest in indole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The structural diversity of indole derivatives allows for the customization of their pharmacological properties by modifying different functional groups. For instance, studies have shown that modifications at the 3-position of the indole ring can significantly alter the biological activity of these molecules. In this context, tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate represents an intriguing candidate for further exploration.

One of the most compelling aspects of tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate is its potential as a building block for more complex drug candidates. The presence of multiple reactive sites in its structure allows chemists to perform further functionalization, enabling the synthesis of novel derivatives with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where the optimization of drug-like characteristics is essential for developing effective therapeutics. Researchers have leveraged similar indole scaffolds to create molecules with improved potency, selectivity, and pharmacokinetic profiles.

Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising drug candidates from large libraries of compounds. These technologies have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. In this regard, tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate has been utilized as an input for virtual screening algorithms to identify potential hits against various disease-related targets. Preliminary computational studies suggest that this compound may interact with proteins involved in cancer cell proliferation and inflammation pathways.

The synthesis of tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the cyanomethyl group necessitates controlled conditions to prevent unwanted side reactions. Additionally, the protection and deprotection strategies for functional groups must be carefully designed to avoid interference during synthetic steps. Advances in synthetic methodologies have made it possible to produce complex indole derivatives more efficiently than ever before. Techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have been particularly useful in streamlining synthetic routes.

The pharmacological evaluation of tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate has revealed several interesting properties that warrant further investigation. In vitro assays have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, preliminary studies indicate that it may modulate inflammatory pathways by interacting with specific enzymes involved in cytokine production. These findings align with the broader interest in indole derivatives as anti-inflammatory agents.

The role of natural products-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs on the market today are based on structures derived from plants or microorganisms. Indole alkaloids are a prime example of natural products that have been extensively studied for their bioactivity. By leveraging these natural scaffolds as starting points for drug development, tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate represents an opportunity to discover novel therapeutics with improved efficacy and reduced side effects.

Future research on tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate should focus on both structural optimization and preclinical evaluation. By modifying key functional groups or introducing additional substituents, researchers can fine-tune its pharmacological profile to enhance its therapeutic potential. Additionally, conducting rigorous preclinical studies will provide essential data on its safety and efficacy before moving into clinical trials.

The development of new drugs is a complex process that requires collaboration across multiple disciplines, including chemistry, biology, pharmacology, and medicine.* However,* compounds like tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS No.* 2060027-93)* offer hope by providing innovative starting points for therapeutic innovation.* As our understanding*of biology*and*pharmacology*continues*to evolve,*the*search*for*new*treatments*will*remain*a*priority.*In*this*context,*this*compound*holdspromise*as*a*natural*scaffold*for*future*molecular*tailoring.*

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